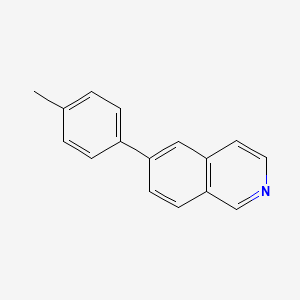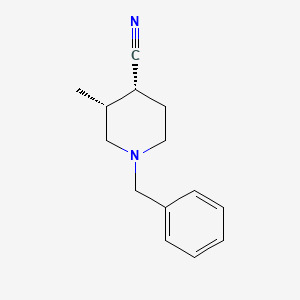![molecular formula C15H18N2S3 B14007234 2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole CAS No. 2939-53-9](/img/structure/B14007234.png)
2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-AZABICYCLO[3.2.2]NONANE,3-(2-BENZOTHIAZOLYLDITHIO)- is a complex organic compound known for its unique bicyclic structure. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclic framework of 3-azabicyclo[3.2.2]nonane provides a rigid structure that can be functionalized to enhance its properties for specific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.2.2]nonane derivatives typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of derivatives often starts with the formation of a bicyclic intermediate, followed by functionalization at specific positions on the ring .
Industrial Production Methods
Industrial production of such compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-AZABICYCLO[3.2.2]NONANE,3-(2-BENZOTHIAZOLYLDITHIO)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various alkyl or aryl groups .
Aplicaciones Científicas De Investigación
3-AZABICYCLO[3.2.2]NONANE,3-(2-BENZOTHIAZOLYLDITHIO)- has been explored for its potential in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives have shown activity against protozoal infections, making it a candidate for developing new antiprotozoal agents
Medicine: The compound’s structure allows for the design of drugs with specific biological activities, such as antimalarial and antitrypanosomal agents
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity
Mecanismo De Acción
The mechanism of action of 3-AZABICYCLO[3.2.2]NONANE,3-(2-BENZOTHIAZOLYLDITHIO)- involves its interaction with specific molecular targets. For instance, its antiprotozoal activity is attributed to its ability to interfere with the metabolic pathways of protozoa, leading to their death . The compound may bind to enzymes or receptors, disrupting normal cellular functions and causing cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-AZABICYCLO[3.2.2]NONANE: Another bicyclic compound with similar structural features but different functional groups.
3-AZABICYCLO[3.2.2]NONANE: A parent compound without the benzothiazolyl group, used as a precursor for various derivatives
Uniqueness
3-AZABICYCLO[3.2.2]NONANE,3-(2-BENZOTHIAZOLYLDITHIO)- stands out due to its specific functionalization with a benzothiazolyl group, which imparts unique properties such as enhanced biological activity and potential for further chemical modifications .
Propiedades
Número CAS |
2939-53-9 |
|---|---|
Fórmula molecular |
C15H18N2S3 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
2-(3-azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H18N2S3/c1-2-4-14-13(3-1)16-15(18-14)19-20-17-9-11-5-6-12(10-17)8-7-11/h1-4,11-12H,5-10H2 |
Clave InChI |
JDCLEUYQOSXQCG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1CN(C2)SSC3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


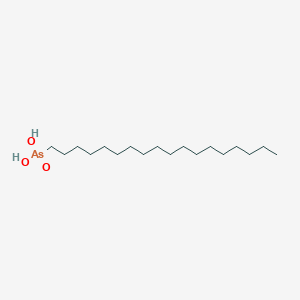



![[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate](/img/structure/B14007181.png)
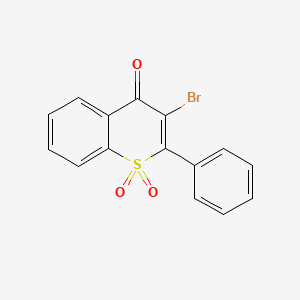

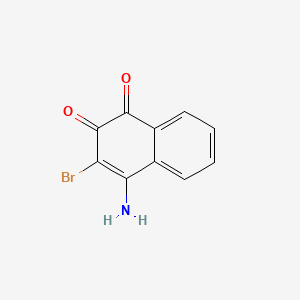
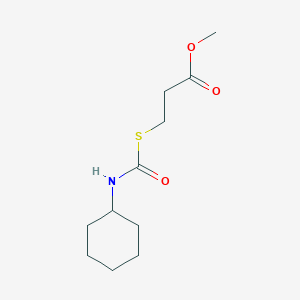
![N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline](/img/structure/B14007194.png)
![N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine](/img/structure/B14007197.png)
![(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol](/img/structure/B14007205.png)
